molecular formula C29H18O2 B12542112 Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- CAS No. 833485-70-4

Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-

Cat. No.: B12542112
CAS No.: 833485-70-4
M. Wt: 398.4 g/mol
InChI Key: UANUGFFIGKZQIU-UHFFFAOYSA-N
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Description

Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the fusion of a naphthalene ring with a furan ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is typically carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing in hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour . This method avoids the use of expensive catalysts and chromatographic separation, providing high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (e.g., Br2) for electrophilic substitution; amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthofurans.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the disruption of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- stands out due to its unique structural features, which combine the properties of both naphthalene and furan rings

Properties

CAS No.

833485-70-4

Molecular Formula

C29H18O2

Molecular Weight

398.4 g/mol

IUPAC Name

naphthalen-2-yl-(1-phenylbenzo[e][1]benzofuran-2-yl)methanone

InChI

InChI=1S/C29H18O2/c30-28(23-15-14-19-8-4-5-12-22(19)18-23)29-26(21-10-2-1-3-11-21)27-24-13-7-6-9-20(24)16-17-25(27)31-29/h1-18H

InChI Key

UANUGFFIGKZQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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